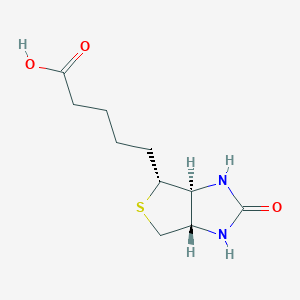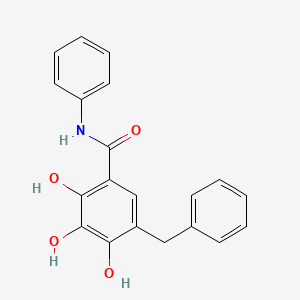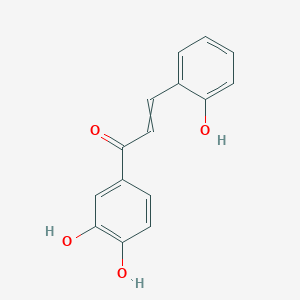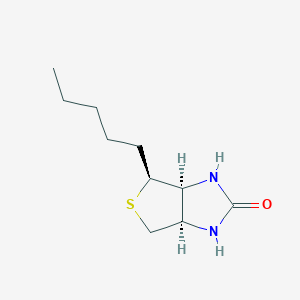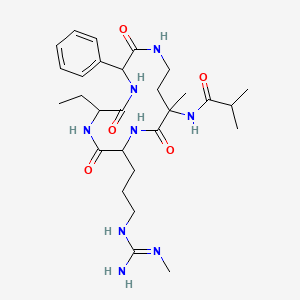
Porphycene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Porphycene is an aromatic macrocycle and a constitutional isomer of porphyrin. It and its derivatives display unique physical and optical properties, including strong absorptions in the red region of the UV-vis spectrum . These features have made this compound and its analogues appealing molecules for use in biomedical applications and in the design of new materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: Porphycene can be synthesized through various methods. One common preparation method includes heating urea, phthalic anhydride, and a copper salt (e.g., copper chloride, copper carbonate, or copper sulfate) in the presence of a molybdenum catalyst such as ammonium molybdate or molybdenum trioxide . Another method involves the Ullmann coupling of iodopyrroles, which provides the synthetic flexibility needed to incorporate a large range of substituents on the β positions .
Industrial Production Methods: The gram-scale production of this compound derivatives has been achieved by acid-catalyzed ring closure of an E/Z mixture of 5,6-diaryldipyrroethenes, resulting in the formation of meso-tetraarylporphycenes in yields of up to 80% . This method involves the use of p-toluenesulfonic acid as an acid catalyst, followed by oxidation with 2,3-dichloro-5,6-dicyano-p-benzoquinone .
Chemical Reactions Analysis
Types of Reactions: Porphycene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include 2,3-dichloro-5,6-dicyano-p-benzoquinone.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve the use of halogenated reagents under basic conditions.
Major Products: The major products formed from these reactions include various functionalized derivatives and heteroatom-containing analogues .
Scientific Research Applications
Porphycene and its derivatives have attracted considerable attention in various fields:
Mechanism of Action
Porphycene exerts its effects through its strong absorptions in the red region of the UV-vis spectrum, which allows it to interact with various molecular targets and pathways . The exact mechanism of action can vary depending on the specific application, such as photodynamic therapy, where it generates reactive oxygen species to kill cancer cells .
Comparison with Similar Compounds
Porphyrin: Porphycene is a constitutional isomer of porphyrin and shares similar aromatic macrocycle structures.
Chlorin: Another related compound with similar photophysical properties.
Corrole: A tetrapyrrole macrocycle with unique chemical properties.
Uniqueness: this compound is unique due to its strong absorptions in the red region of the UV-vis spectrum and its ability to form various functionalized derivatives and heteroatom-containing analogues .
Properties
CAS No. |
133730-20-8 |
|---|---|
Molecular Formula |
C20H14N4 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
21,22,23,24-tetrazapentacyclo[16.2.1.12,5.18,11.112,15]tetracosa-1,3,5(24),6,8,10,12,14,16,18(21),19-undecaene |
InChI |
InChI=1S/C20H14N4/c1-2-14-6-10-19(22-14)20-12-8-16(24-20)4-3-15-7-11-18(23-15)17-9-5-13(1)21-17/h1-12,21,23H |
InChI Key |
HMSMOZAIMDNRBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC=C(N2)C3=CC=C(N3)C=CC4=NC(=C5C=CC1=N5)C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


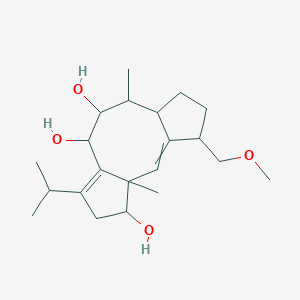


![(2R)-2-[5-[(4R,4aS,6aS,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-3,4,4a,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picen-4-yl]pentanoylamino]-3-(2-chlorophenyl)propanoic acid](/img/structure/B10822856.png)
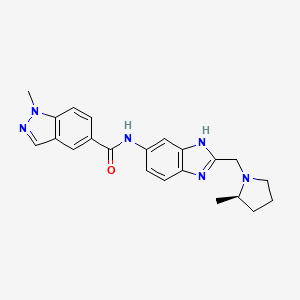
![5-[(6-chloro-7-methylindol-3-ylidene)methyl]-3-[(3,4-difluorophenyl)methyl]-4-hydroxy-1H-imidazol-2-one](/img/structure/B10822866.png)
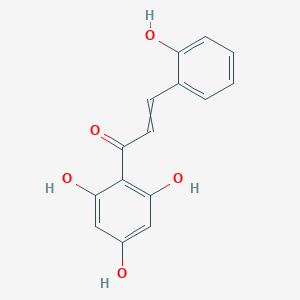
![3-[[12-[(3S,5S)-3,5-dimethylpiperidin-1-yl]-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]propanoic acid](/img/structure/B10822880.png)
